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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor Dasatinib, focusing on its

cross-reactivity profile against other kinases. As the specific inhibitor "B I09" could not be

identified in public databases, this document uses the well-characterized, multi-targeted

inhibitor Dasatinib as a primary example to illustrate the principles of kinase selectivity profiling.

For comparative context, data for the more selective first-generation inhibitor, Imatinib, is also

presented.

Dasatinib is a potent second-generation tyrosine kinase inhibitor approved for the treatment of

chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (Ph+ ALL).[1] While highly effective against its primary target, the BCR-ABL fusion

protein, Dasatinib is known for its broad-spectrum activity, inhibiting a wide range of other

kinases.[2][3] This promiscuity can lead to both beneficial off-target effects and adverse events,

making a thorough understanding of its cross-reactivity essential for both therapeutic and

research applications.[4][5]

Data Presentation: Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed using large-scale screening assays

that measure its binding affinity or inhibitory activity against a panel of hundreds of kinases.

The data below, summarized from kinome-wide binding assays, compares the dissociation

constants (Kd) for Dasatinib and Imatinib against key on- and off-target kinases. A lower Kd

value signifies a higher binding affinity.
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Target Kinase Kinase Family
Dasatinib Kd
(nM)

Imatinib Kd
(nM)

Rationale for
Inclusion

ABL1 Tyrosine Kinase 0.3 - 0.8 25 - 38
Primary on-target

(BCR-ABL)[2]

SRC Tyrosine Kinase < 0.5 > 10,000
Key Dasatinib

on-target[2][6]

LCK Tyrosine Kinase < 0.5 > 10,000

Key Dasatinib

on-target (SFK)

[7]

LYN Tyrosine Kinase < 1.0 > 10,000

Key Dasatinib

on-target (SFK)

[7]

c-KIT Tyrosine Kinase 1.1 - 5.0 59 - 120

On-target for

both, Imatinib

primary[2][6]

PDGFRβ Tyrosine Kinase 1.1 - 2.0 65 - 80

On-target for

both, Imatinib

primary[2][6]

EPHA2 Tyrosine Kinase 1.7 > 10,000

Common

Dasatinib off-

target[8]

VEGFR2 (KDR) Tyrosine Kinase 8.0 3,100
Common off-

target for TKIs[9]

p38α (MAPK14) Ser/Thr Kinase 30 > 10,000

Example of

Ser/Thr off-

target[10]

DDR1 Tyrosine Kinase 1.6 2,400
Validated off-

target[3]

RIPK2 Ser/Thr Kinase 26 > 10,000
Example of

Ser/Thr off-target
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Note: Kd values

are compiled

from multiple

sources and can

vary based on

assay conditions

and whether the

kinase is in a

phosphorylated

or non-

phosphorylated

state.[2][3][11]

[12]

Experimental Protocols
The quantitative data presented in this guide is primarily generated using large-scale

biochemical assays. The KINOMEscan® platform is a widely used method for profiling kinase

inhibitors and serves as a representative example of the experimental methodology.[13][14]

KINOMEscan® Competition Binding Assay Protocol
This assay quantifies the binding interactions between a test compound (e.g., Dasatinib) and a

comprehensive panel of human kinases. The principle is based on competition between the

test compound and an immobilized, active-site directed ligand for binding to the kinase active

site.[12]

Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test

compound. If the test compound binds to the kinase's active site, it prevents the kinase from

binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized

support is then measured using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal

indicates a stronger interaction between the test compound and the kinase.[12][15]

Generalized Workflow:

Reagent Preparation: A panel of DNA-tagged human kinases is prepared. A broad-spectrum

kinase ligand is immobilized on a solid support (e.g., beads).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/Comparative_Analysis_of_Kinase_Inhibitor_Selectivity_Dasatinib_vs_Imatinib.pdf
https://pubmed.ncbi.nlm.nih.gov/17720881/
https://www.guidetopharmacology.org/GRAC/LigandScreenDisplayForward?ligandId=5678&screenId=2
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://lincs.hms.harvard.edu/about/approach/assays/
https://apac.eurofinsdiscovery.com/solution/kinomescan-technology
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Competition Assay: The test compound is incubated in solution with a specific kinase from

the panel.

Binding to Support: The ligand-immobilized beads are added to the kinase-compound

mixture. The mixture is incubated to allow for binding equilibrium to be reached. Kinases that

are not bound by the test compound will bind to the immobilized ligand.

Washing: Unbound kinase and test compound are removed by washing the beads.

Elution and Quantification: The kinase-DNA conjugate that remains bound to the beads is

eluted. The amount of the DNA tag is quantified using qPCR.

Data Analysis: The amount of kinase bound to the support in the presence of the test

compound is compared to a DMSO control. The results are used to calculate the percentage

of control (%Ctrl) and subsequently, the dissociation constant (Kd), which represents the

binding affinity of the compound for the kinase.

Mandatory Visualization
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
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Caption: Generalized workflow for a KINOMEscan® competitive binding assay.
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Caption: Inhibition of the BCR-ABL signaling cascade by Dasatinib.[16]
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Caption: Overview of SRC family kinase signaling and its inhibition by Dasatinib.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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